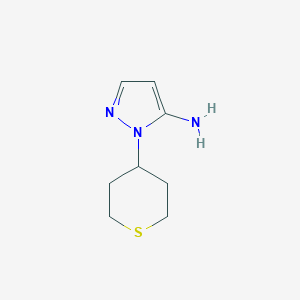
1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-5-amine
Overview
Description
Scientific Research Applications
Anticancer Agents
The thiazole and thiazine rings, when fused with azoles like pyrazole, form structural subunits of many compounds with medicinal value. The combination of these rings has led to the development of new antitumor agents. Compounds containing the thiazole group, such as bleomycin, dasatinib, and epothilones, have shown promise in cancer treatment. The fusion with the pyrazole ring enhances pharmacological activity, leading to the synthesis of derivatives that have been studied for anticancer activity as topoisomerase II alpha inhibitors .
Antibacterial Agents
Derivatives of pyrazol-4-yl, such as 2-(pyrazol-4-yl)-1,3,4-oxadiazoles, have been designed and synthesized with an imidazole fragment to act as antibacterial agents. These compounds have shown excellent in vitro antibacterial activity against phytopathogenic bacteria and have also demonstrated commendable in vivo protective and curative activities against diseases like rice bacterial leaf blight and kiwifruit bacterial canker .
Antimicrobial Agrochemicals
The core pharmacophore of 2-(pyrazol-4-yl)-1,3,4-oxadiazole has been identified as a potent unit in developing new agrochemicals. Previous studies have shown that derivatives of this unit possess excellent antimicrobial activity against devastating phytopathogenic bacteria and fungi, suggesting its potential use in agricultural settings to protect crops from various diseases .
Synthetic Methodologies in Heterocyclic Chemistry
The compound serves as a key intermediate in the development of new synthetic methodologies within heterocyclic chemistry. Researchers focus on the annulation of the pyrazole ring to the thiazole or thiazine ring and vice versa, which is crucial for creating bicyclic systems with significant biological activities .
Pharmacological Research
In pharmacological research, the compound’s derivatives are included in the structure of marketed drugs like celecoxib and sildenafil. The exploration of its derivatives continues to be of interest due to the broad spectrum of biological activities that pyrazole derivatives exhibit .
Hedgehog Signaling Cascade Inhibitors
Some derivatives have been studied for their activity as inhibitors of the Hedgehog signaling cascade, which is a pathway involved in cell growth and development. Aberrant activation of this pathway is implicated in several types of cancer, making these derivatives valuable in oncological research .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as aminopyrazoles have been found to be useful ligands for receptors or enzymes, such as p38mapk, and different kinases .
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Similar compounds such as aminopyrazoles have been found to target important biochemical pathways for bacterial and virus infections .
Result of Action
Similar compounds such as aminopyrazoles have shown promising results in different therapeutic areas, particularly as anticancer and anti-inflammatory compounds .
properties
IUPAC Name |
2-(thian-4-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-8-1-4-10-11(8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJROMLNYGPPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



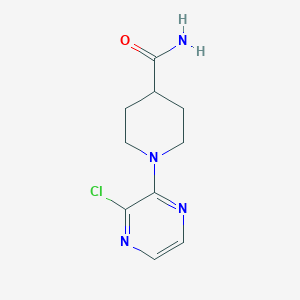

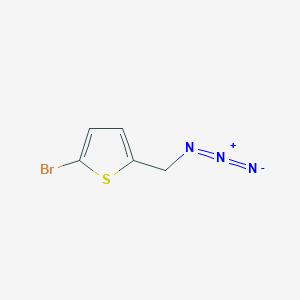
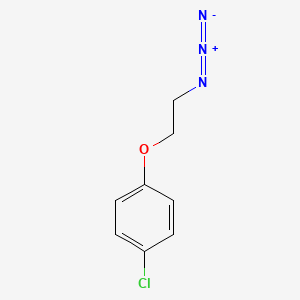



![Methyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1464475.png)
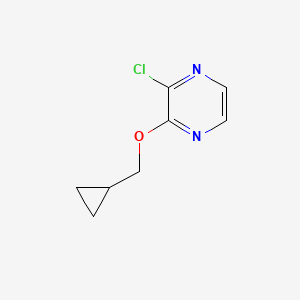
![4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1464479.png)
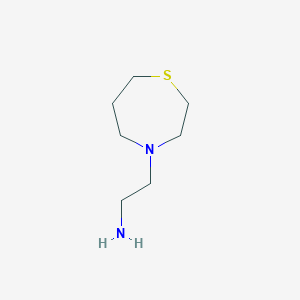
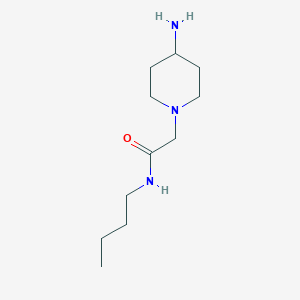
![2-(Piperidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1464485.png)
